Tyrosinase Inhibition Potency: Quebecol Demonstrates 2-Fold Superior Activity Compared to Kojic Acid Standard
In a head-to-head enzymatic assay, quebecol exhibited an IC₅₀ value of 4.64 µM against mushroom tyrosinase, compared to 9.28 µM for kojic acid, the widely used positive control and commercial skin-lightening standard [1]. This represents a 2.0-fold higher potency (lower IC₅₀) for quebecol relative to the industry benchmark compound.
| Evidence Dimension | Tyrosinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.64 µM |
| Comparator Or Baseline | Kojic acid: 9.28 µM |
| Quantified Difference | 2.0-fold greater potency (lower IC₅₀) |
| Conditions | In vitro mushroom tyrosinase enzyme assay, spectrophotometric detection |
Why This Matters
For researchers investigating melanogenesis or screening tyrosinase inhibitors, quebecol offers a more potent baseline reference than the industry standard kojic acid, potentially reducing compound quantity requirements per assay.
- [1] Taslimi P. Antioxidant potential and tyrosinase inhibitory properties of quebecol as natural phenolic compound. J Inst Sci Technol. 2020;10(3):1857-1864. View Source
